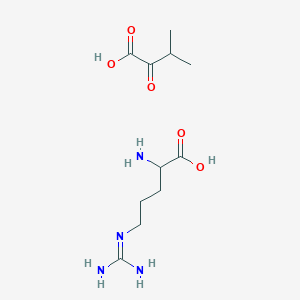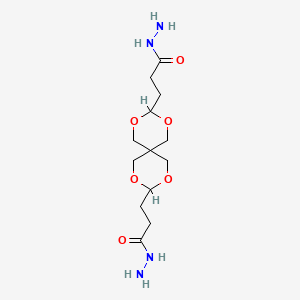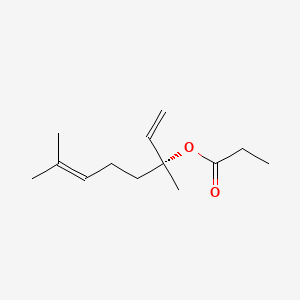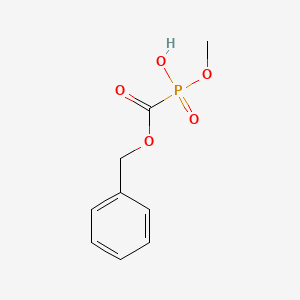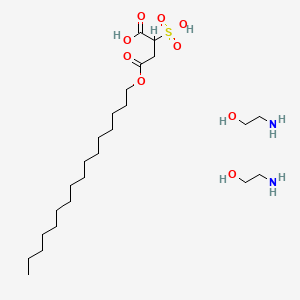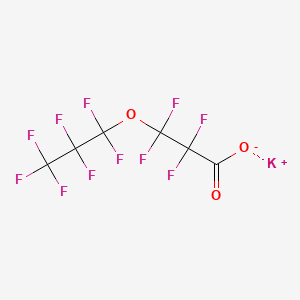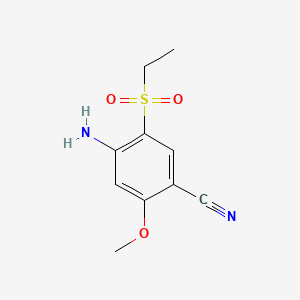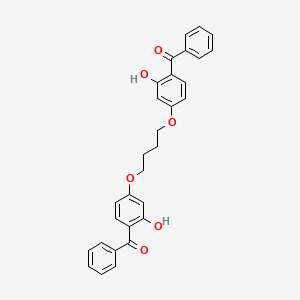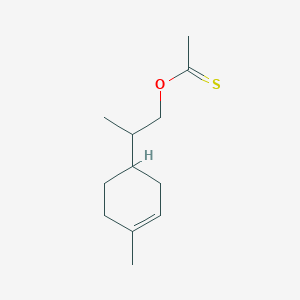
S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate: is an organic compound with the molecular formula C12H20OS. It is a thioester derivative, characterized by the presence of a sulfur atom bonded to an acyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate typically involves the reaction of 4-methyl-3-cyclohexen-1-yl propyl bromide with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines and alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Thioethers, thioesters.
Aplicaciones Científicas De Investigación
Chemistry: S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate is used as a building block in organic synthesis. Its reactivity allows for the creation of various derivatives that can be used in further chemical transformations .
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions involving thioesters. It can also serve as a model compound for studying the metabolism of thioesters in living organisms .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of drugs that target specific enzymes or pathways involving thioesters .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its unique chemical structure imparts desirable olfactory properties, making it valuable in the formulation of perfumes and scented products .
Mecanismo De Acción
The mechanism of action of S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate involves its interaction with specific molecular targets, such as enzymes that catalyze thioester hydrolysis. The compound can act as a substrate or inhibitor, depending on the enzyme and reaction conditions. The pathways involved include the hydrolysis of the thioester bond, leading to the release of ethanethiol and the corresponding carboxylic acid .
Comparación Con Compuestos Similares
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: Known for its use in fragrances and personal care products.
2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone: Another compound used in the fragrance industry.
Uniqueness: S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate stands out due to its thioester functionality, which imparts unique reactivity and olfactory properties. This makes it particularly valuable in applications where specific chemical transformations or scent profiles are desired .
Propiedades
Número CAS |
84473-68-7 |
|---|---|
Fórmula molecular |
C12H20OS |
Peso molecular |
212.35 g/mol |
Nombre IUPAC |
O-[2-(4-methylcyclohex-3-en-1-yl)propyl] ethanethioate |
InChI |
InChI=1S/C12H20OS/c1-9-4-6-12(7-5-9)10(2)8-13-11(3)14/h4,10,12H,5-8H2,1-3H3 |
Clave InChI |
KBGYYGHPKSSKMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC1)C(C)COC(=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


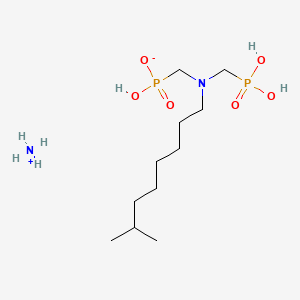
![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
